
3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring via a sulfanylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Sulfanylmethyl Group: This step involves the reaction of the quinoxaline derivative with a thiol compound under basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions
3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under hydrogenation conditions.
Substitution: The ester group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted esters or amides.
科学研究应用
3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline moiety can interact with nucleic acids or proteins, potentially disrupting their function. The sulfanylmethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
- 3-(Quinoxalin-2-ylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(Quinoxalin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(Quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the sulfanylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This group may enhance the compound’s reactivity and potential bioactivity, making it a valuable target for further research and development.
属性
分子式 |
C18H23N3O2S |
|---|---|
分子量 |
345.5 g/mol |
IUPAC 名称 |
tert-butyl 3-(quinoxalin-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)23-17(22)21-9-8-13(11-21)12-24-16-10-19-14-6-4-5-7-15(14)20-16/h4-7,10,13H,8-9,11-12H2,1-3H3 |
InChI 键 |
PRFXSZGTGMRPOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


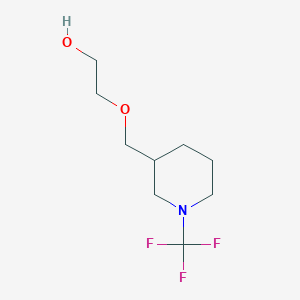

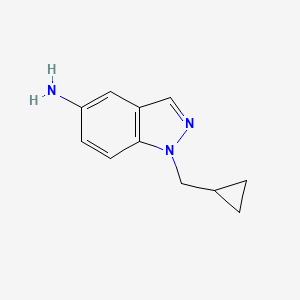
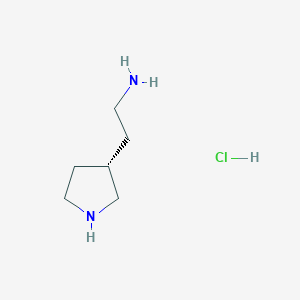
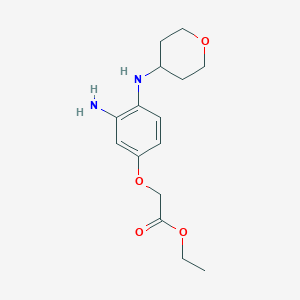
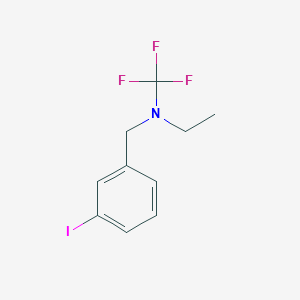


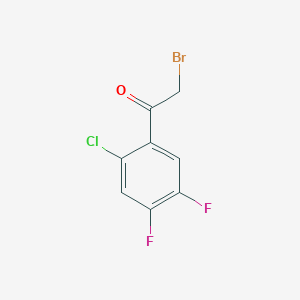

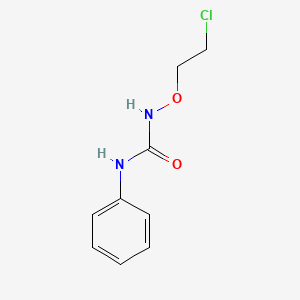
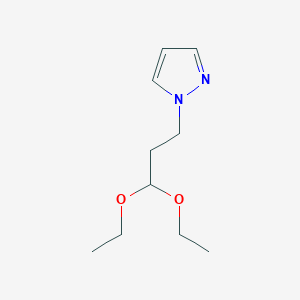
![Dibenzo[b,e][1,4]dioxin-2-ylboronic acid](/img/structure/B13974232.png)

